2-Amino-4,6-dichlorotriazine

Descripción general

Descripción

2-Amino-4,6-dichlorotriazine, also known as this compound, is a useful research compound. Its molecular formula is C3H2Cl2N4 and its molecular weight is 164.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4,6-dichlorotriazine is Cyclin-dependent kinase 2 . This protein plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 phase to S phase .

Mode of Action

It is known that the compound can undergo aromatic nucleophilic substitution reactions . This suggests that it may bind to its target through a similar mechanism, potentially altering the function of the target protein and thus influencing the cell cycle .

Pharmacokinetics

Its solubility in DMSO and methanol

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on the cell cycle, due to its interaction with Cyclin-dependent kinase 2 . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s reactivity and thus its mode of action . .

Actividad Biológica

2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0) is a triazine derivative known for its diverse biological activities. This compound has been studied for its potential applications in pharmaceuticals, particularly in anti-inflammatory and antiviral contexts. This article reviews existing literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.

Chemical Structure and Properties

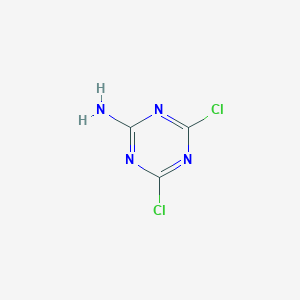

This compound features a triazine ring with two chlorine atoms and an amino group. Its chemical structure influences its reactivity and interaction with biological systems. The substitution pattern on the triazine ring plays a crucial role in determining its biological effects.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated effective inhibition of these cytokines, suggesting its potential as an anti-inflammatory agent .

Table 1: Inhibition of Cytokines by this compound

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 60% | 75% |

2. Antiviral Activity

The antiviral potential of this compound has been explored against various viruses. Notably, it was found ineffective against several viral strains at concentrations exceeding 100 μg/mL . However, derivatives of this compound have shown promise in inhibiting viral replication mechanisms.

Case Study: Antiviral Mechanism

In a study examining the antiviral properties of related compounds, it was noted that certain derivatives prevented the maturation of viral particles by disrupting the assembly of viral proteins into new virions . This mechanism highlights the importance of structural modifications in enhancing antiviral efficacy.

3. Cytotoxicity and Safety Profile

While studying the biological activity of this compound, researchers also assessed its cytotoxic effects on mammalian cells. The compound was found to exhibit cytotoxicity at higher concentrations, necessitating careful evaluation for therapeutic applications .

Table 2: Cytotoxicity Data

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | >100 | High cytotoxicity observed |

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Cytokine Inhibition : The compound's ability to inhibit TNF-α and IL-6 suggests that it interferes with inflammatory signaling pathways.

- Antiviral Action : Derivatives may target viral replication processes, although the parent compound shows limited direct antiviral activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal and Anticancer Activity

Recent studies have shown that derivatives of 2-amino-4,6-dichlorotriazine exhibit promising antifungal and anticancer properties. For instance, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were synthesized and evaluated for their antifungal activity against Candida albicans, demonstrating effectiveness comparable to standard antifungal agents like clotrimazole . Additionally, research indicates that certain triazine derivatives show significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves molecular docking studies that reveal interactions with specific biological targets. For example, the binding affinity of these compounds to N-Myristoyltransferase (NMT) has been investigated as a potential antifungal target .

Environmental Applications

Remediation of Contaminated Sites

this compound has been explored for its potential in environmental remediation, particularly for sites contaminated with explosives like 2,4,6-trinitrotoluene (TNT). Research indicates that amino compounds can form stable complexes with TNT, significantly reducing its concentration in contaminated environments. This method represents a novel approach to treating groundwater and soil pollution .

Materials Science

Synthesis of Dendrimers

In materials science, this compound is utilized in the synthesis of dendrimers—highly branched macromolecules with potential applications in drug delivery systems. Dendrimers terminated with dichlorotriazine groups have been successfully synthesized and characterized, showcasing their stability and potential for various applications due to their unique structural properties .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antifungal Activity

A study conducted on various derivatives of this compound demonstrated that compounds bearing cyclic amines exhibited significant antifungal activity. The study involved synthesizing multiple derivatives and testing their efficacy against Candida albicans, revealing a structure-activity relationship that could guide future drug design .

Case Study 2: Environmental Remediation

In a separate investigation focused on environmental cleanup, researchers tested the ability of amino compounds to bind TNT at contaminated sites. The results indicated a substantial reduction in free TNT levels when treated with these compounds, highlighting their potential role in developing effective remediation strategies for polluted environments .

Propiedades

IUPAC Name |

4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXKFUCPVGZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239372 | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-20-0 | |

| Record name | 2-Amino-4,6-dichloro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 933-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 933-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5IYO89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-4,6-dichlorotriazine facilitate the formation of supramolecular structures?

A1: this compound molecules can self-assemble into one-dimensional hydrogen-bonded tapes. This molecule features both hydrogen bond donors (amino group) and acceptors (chlorine atoms adjacent to ring nitrogen), enabling a robust and directional interaction pattern. Researchers utilized this inherent self-assembling property to design and synthesize duplex oligomers, essentially mimicking the hydrogen bonding motif of the monomer within a larger structure [].

Q2: What is the significance of studying these this compound-based duplex oligomers?

A2: These oligomers offer valuable insights into the principles governing supramolecular assembly. The study demonstrated that increasing the length of the oligomer, from dimer to trimer, leads to a significant increase in binding affinity, highlighting a cooperative effect in the hydrogen bonding network []. This understanding is crucial for designing larger, more complex supramolecular architectures with predictable properties.

Q3: Were there any limitations observed in utilizing this compound for building these supramolecular structures?

A3: Interestingly, the study revealed that while dimeric and trimeric oligomers formed the desired duplex structures, the tetrameric version did not. This suggests that simply extending the oligomer length does not guarantee the intended assembly and highlights the importance of factors like steric hindrance and conformational flexibility in supramolecular design [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.